(5-Chloro-2-methoxyphenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, a pyridinyl group, and an azetidinyl group, all of which are common in many pharmaceuticals and synthetic organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidinyl group suggests that it might have a cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxyphenyl and pyridinyl groups might be involved in aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the methoxy and trifluoromethyl groups might affect its polarity and solubility .Mechanism of Action
Target of Action
Similar compounds have been found to target specific sodium channel isoforms, such as nav18 . These channels play a crucial role in the transmission of pain signals in the nervous system .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (such as sodium channels) to modulate their activity . This could result in changes to the transmission of pain signals, potentially leading to analgesic effects .
Pharmacokinetics
The compound’s predicted properties such as boiling point (2305±350 °C), density (1364±006 g/cm3), and pKa (820±010) suggest that it may have certain bioavailability characteristics .
Result of Action
Based on its potential interaction with sodium channels, it may modulate the activity of these channels and thereby influence the transmission of pain signals .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c1-25-13-6-5-10(18)7-12(13)16(24)23-8-11(9-23)26-15-4-2-3-14(22-15)17(19,20)21/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCPZGRASNFKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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